molecular formula C21H15ClN2O5 B4961040 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate

2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate

Cat. No. B4961040
M. Wt: 410.8 g/mol
InChI Key: OKHVYXRFZORIEQ-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is a chemical compound that has attracted significant attention in scientific research. It is commonly used as a probe for studying protein dynamics and interactions in biological systems.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves its ability to undergo a photochemical reaction upon exposure to ultraviolet (UV) light. The compound absorbs UV light at a wavelength of 365 nm, which causes it to undergo a photochemical reaction and release a nitrobenzyl cation. The nitrobenzyl cation can then react with a nearby nucleophile, such as an amino acid residue in a protein, to form a covalent bond. This covalent bond can be used to monitor protein dynamics and interactions.
Biochemical and Physiological Effects
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is commonly used in vitro experiments to study protein dynamics and interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of proteins and biological systems. It is also a non-toxic compound that does not interfere with biological processes. The limitations of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its dependence on UV light, which can cause photobleaching and phototoxicity. It also requires specialized equipment, such as a fluorescence microscope, to monitor protein dynamics and interactions.

Future Directions

There are several future directions for research involving 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate. One direction is to develop new derivatives of the compound that have improved sensitivity, specificity, and photostability. Another direction is to use the compound in vivo to study protein dynamics and interactions in living organisms. This would require the development of new methods for delivering the compound to specific tissues and cells. A third direction is to use the compound in drug discovery and development to identify new targets for therapeutic intervention. This would require the development of new assays and screening methods that use the compound as a probe for protein interactions.

Synthesis Methods

The synthesis of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves the reaction of 2-chloro-4-nitrobenzyl alcohol and 2-aminobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is widely used as a fluorescent probe for studying protein dynamics and interactions in biological systems. It is commonly used in fluorescence resonance energy transfer (FRET) assays to monitor protein-protein interactions, protein-ligand interactions, and protein conformational changes. It has also been used in time-resolved FRET experiments to study the kinetics of protein interactions and conformational changes.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c22-18-12-16(24(27)28)11-10-15(18)13-29-21(26)17-8-4-5-9-19(17)23-20(25)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVYXRFZORIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzyl 2-(benzoylamino)benzoate

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